An In-depth Technical Guide to 1-Boc-4-bromo-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Boc-4-bromo-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
1-Boc-4-bromo-3-formylindole, identified by its CAS number 303041-88-5, is a strategically important synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2][3] This trifunctional indole derivative incorporates a bromine atom, a formyl group, and a tert-butyloxycarbonyl (Boc) protecting group, each conferring unique reactivity and utility. Its structure is a valuable scaffold for the synthesis of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications as a key building block in the development of novel therapeutics, including kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Boc-4-bromo-3-formylindole is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 303041-88-5 | [3] |
| Molecular Formula | C₁₄H₁₄BrNO₃ | [3] |
| Molecular Weight | 324.17 g/mol | [3] |
| Melting Point | 117-119 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis of 1-Boc-4-bromo-3-formylindole: A Detailed Protocol
The most common and efficient method for the synthesis of 1-Boc-4-bromo-3-formylindole is the Vilsmeier-Haack formylation of the corresponding N-Boc-4-bromoindole.[4][5][6] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][4] The Vilsmeier reagent is a chloroiminium salt, which acts as a mild electrophile.
The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly nucleophilic. The Boc protecting group on the indole nitrogen plays a crucial role in this reaction. It modulates the electron density of the indole ring and prevents side reactions at the nitrogen atom. The electron-withdrawing nature of the bromine atom at the C4 position can influence the reactivity of the indole ring, but the formylation still proceeds selectively at the C3 position due to the strong directing effect of the indole nitrogen.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-4-bromoindole.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-Boc-4-bromo-3-formylindole.
Materials:
-
1-Boc-4-bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-4-bromoindole (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of indole). Cool the solution to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (1.2 - 1.5 equivalents) dropwise to the cooled DMF solution via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 1-Boc-4-bromo-3-formylindole as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of 1-Boc-4-bromo-3-formylindole
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show a singlet for the aldehydic proton around 10 ppm. The aromatic protons on the indole ring will appear in the aromatic region (7-8.5 ppm). A singlet corresponding to the nine protons of the Boc group will be present around 1.6 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde will resonate around 185-190 ppm. The carbonyl carbon of the Boc group will be observed around 150 ppm. The quaternary carbon of the Boc group will appear around 85 ppm, and the methyl carbons of the Boc group will be around 28 ppm. The aromatic carbons of the indole ring will be in the range of 110-140 ppm. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (324.17 g/mol ), along with the characteristic isotopic pattern for a bromine-containing compound. |
| IR | The IR spectrum will exhibit a strong absorption band for the aldehyde carbonyl group around 1670-1690 cm⁻¹ and for the carbamate carbonyl of the Boc group around 1730-1750 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-4-bromo-3-formylindole is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further molecular diversity.
Precursor for Kinase Inhibitors
A significant application of substituted indoles is in the development of kinase inhibitors.[7][8][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole scaffold is a common feature in many kinase inhibitors. While specific drugs directly synthesized from 1-Boc-4-bromo-3-formylindole are not publicly disclosed in detail, the structural motif is highly relevant to the synthesis of inhibitors for kinases such as Akt and Btk.[7][8][10]
Caption: A potential synthetic workflow utilizing 1-Boc-4-bromo-3-formylindole.
Conclusion
1-Boc-4-bromo-3-formylindole is a high-value building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of three distinct functional groups provides medicinal chemists with a versatile platform to construct complex molecular architectures. The demonstrated utility of similar indole scaffolds in the development of kinase inhibitors highlights the potential of this compound in the ongoing search for novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
-
Chem-Station Int. Ed. Vilsmeier-Haack Reaction. Available at: [Link]
-
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
ResearchGate. Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... Available at: [Link]
-
PubChem. 4-Bromo-1H-indole-3-carbaldehyde. Available at: [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Pre-Liss. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. Complete 1H NMR assignment of 3-formylindole derivatives. Available at: [Link]
-
Yeditepe University. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available at: [Link]
- Google Patents. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors.
- Google Patents. US5545644A - Indole derivatives.
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
- Google Patents. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Google Patents. WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin.
-
Google Patents. US9718795B2 - Process for the preparation of Cariprazine and intermediates thereof. Available at: [Link]
- Google Patents. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]
- 3. 303041-88-5 Cas No. | 4-Bromo-1H-indole-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 9. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 10. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
